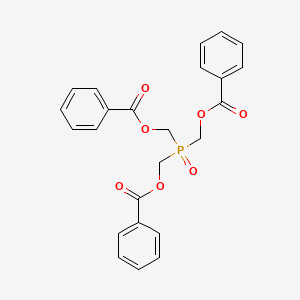

Phosphoryltrimethanediyl tribenzoate

Description

Phosphoryltrimethanediyl tribenzoate is an organophosphorus compound characterized by a central phosphoryl group (P=O) linked to three benzoate ester moieties via methanediyl (–CH₂–) spacers. Such molecules are typically synthesized via esterification or phosphorylation reactions, often employing coupling agents like dicyclohexylcarbodiimide (DCC) or catalysts such as 4-(dimethylamino)pyridine (DMAP) . Applications may include coordination chemistry, materials science, or polymer stabilization, given the structural versatility of phosphoryl and aromatic groups .

Properties

CAS No. |

5827-29-2 |

|---|---|

Molecular Formula |

C24H21O7P |

Molecular Weight |

452.4 g/mol |

IUPAC Name |

bis(benzoyloxymethyl)phosphorylmethyl benzoate |

InChI |

InChI=1S/C24H21O7P/c25-22(19-10-4-1-5-11-19)29-16-32(28,17-30-23(26)20-12-6-2-7-13-20)18-31-24(27)21-14-8-3-9-15-21/h1-15H,16-18H2 |

InChI Key |

ZHAFRCACTFRAHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCP(=O)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoryltrimethanediyl tribenzoate can be synthesized through a multi-step process involving the esterification of trimethanediyl phosphoric acid with benzoic acid derivatives. The reaction typically requires a catalyst, such as sulfuric acid or a suitable dehydrating agent, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product. Post-reaction purification steps, including recrystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Phosphoryltrimethanediyl tribenzoate undergoes various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite derivative.

Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of phosphoryl derivatives with higher oxidation states.

Reduction: Formation of phosphine or phosphite derivatives.

Substitution: Formation of substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Phosphoryltrimethanediyl tribenzoate finds applications in several scientific research areas:

Chemistry: Used as a precursor for the synthesis of complex organophosphorus compounds and coordination polymers.

Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Mechanism of Action

The mechanism of action of phosphoryltrimethanediyl tribenzoate involves its ability to form stable complexes with metal ions and other molecules. The phosphoryl group acts as a ligand, coordinating with metal centers to form coordination complexes. These complexes can exhibit unique properties, such as enhanced stability and reactivity, which are exploited in various applications.

Comparison with Similar Compounds

Phloroglucinol Tribenzoate (Benzene-1,3,5-triyl tribenzoate)

Structural Differences :

- Core: Phloroglucinol tribenzoate features a central benzene ring substituted with three benzoate groups, whereas phosphoryltrimethanediyl tribenzoate replaces the aromatic core with a phosphoryl group .

- Linkage: The methanediyl (–CH₂–) spacers in this compound introduce flexibility, contrasting with the rigid planar structure of phloroglucinol tribenzoate.

Physical Properties :

- NMR Data: Phloroglucinol tribenzoate exhibits distinct $ ^1H $ NMR signals (δ 8.22–7.19 ppm) and $ ^{13}C $ NMR peaks (δ 164.6–113.5 ppm) due to aromatic and ester carbonyl groups . Phosphoryl analogs would show additional downfield shifts for P=O and P–O–C resonances.

- Crystallinity: Phloroglucinol tribenzoate forms single crystals via slow evaporation, suggesting applications in crystal engineering . Phosphoryl derivatives may exhibit different packing behaviors due to altered symmetry and polarity.

Phosphazene-Based Compounds

Structural Differences :

- Backbone: Phosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes) feature alternating phosphorus and nitrogen atoms, forming a rigid inorganic backbone, unlike the organic phosphoryl core in this compound .

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

While phloroglucinol tribenzoate and phosphazenes provide benchmarks for structural and synthetic comparisons, direct data on this compound remain sparse. Future studies should focus on:

- Synthetic Optimization : Exploring phosphorylation routes analogous to esterification methods in .

- Functionalization : Testing its utility in porous coordination polymers, as suggested by ’s framework engineering principles .

This analysis underscores the need for targeted experimental studies to fully characterize this compound and expand its applications in advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.